6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with several substituents, including a tert-butyl group, a fluorobenzamido group, and a furan-2-ylmethyl group.
Preparation Methods
The synthesis of 6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Tert-butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Attachment of the Fluorobenzamido Group: This can be done through amide bond formation reactions using fluorobenzoyl chlorides and amines.
Incorporation of the Furan-2-ylmethyl Group: This step may involve nucleophilic substitution reactions using furan-2-ylmethyl halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar compounds to 6-Tert-butyl-2-(2-fluorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Fluorobenzamido Compounds: Molecules containing the fluorobenzamido group but with different core structures.
Furan-2-ylmethyl Derivatives: Compounds featuring the furan-2-ylmethyl group attached to various cores.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3S/c1-25(2,3)15-10-11-18-20(13-15)32-24(28-22(29)17-8-4-5-9-19(17)26)21(18)23(30)27-14-16-7-6-12-31-16/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSVLHXCHFBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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